Methods of Production
The synthesis of hydrolyzed vegetable protein involves two primary methods: acid hydrolysis and enzymatic hydrolysis.
Technical Details
The choice of method affects the final product's flavor profile, nutritional content, and potential allergenicity. Enzymatic methods allow for more precise control over the hydrolysis process and result in a product with lower salt content compared to acid hydrolysis .
Structure of Hydrolyzed Vegetable Protein
Hydrolyzed vegetable protein consists primarily of free amino acids and peptides. The molecular structure varies depending on the source material and the method of hydrolysis used. Typically, these proteins contain a diverse array of amino acids, including glutamic acid, which contributes to their savory flavor profile.
Data on Molecular Composition
The average molecular weight of peptides in hydrolyzed vegetable protein typically ranges from 200 to 2000 Daltons. The specific amino acid composition can vary significantly based on the original protein source used for hydrolysis .
Reactions Involved in Hydrolysis
The chemical reactions involved in producing hydrolyzed vegetable protein include:
Technical Details on Reaction Conditions
In enzymatic processes, specific proteases are chosen based on their ability to cleave peptide bonds at particular sites within the protein structure. This selectivity allows for tailored flavor profiles and functional properties in the final product .
Physical Properties
Chemical Properties
Relevant data suggests that these properties make hydrolyzed vegetable proteins suitable for various food applications where flavor enhancement is desired .
Hydrolyzed vegetable proteins find extensive use across several domains:
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